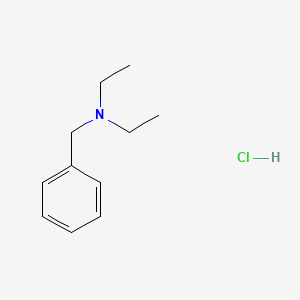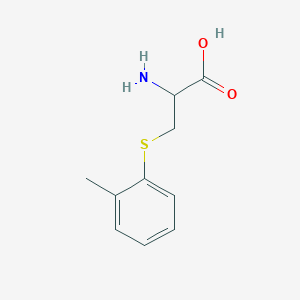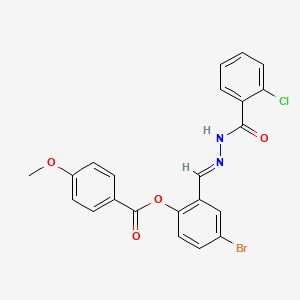
2,4-Dihydroxy-3,3,5-trimethylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile is a compound with the following structural formula:
OC(C([C@H](C#N)O)(C)C)C(C)C
. - It belongs to the class of nitriles and features hydroxyl groups at positions 2 and 4 on a hexane backbone.
- The compound is notable for its unique combination of functional groups, which makes it interesting for various applications.
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile are not widely documented.
- industrial production methods likely involve the use of specialized catalysts and optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
- 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group could yield primary amines.
Substitution: Nucleophilic substitution reactions may occur at the hydroxyl groups.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity and use it as a building block in organic synthesis.
Biology: Investigating its biological activity, potential enzyme inhibition, or interaction with cellular components.
Medicine: Assessing its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: Evaluating its use in specialty chemicals or materials.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- For instance, if it exhibits antioxidant properties, it might scavenge free radicals or inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Researchers may explore related nitriles or hexane derivatives to highlight its uniqueness.
Remember that while 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile shows promise, further research is needed to fully understand its potential and applications
Propiedades
Número CAS |
5333-89-1 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3,3,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(12)9(3,4)7(11)5-10/h6-8,11-12H,1-4H3 |
Clave InChI |
QRIVFPKZTKGPJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)C(C#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)




![[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12009963.png)

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12009982.png)

![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)


